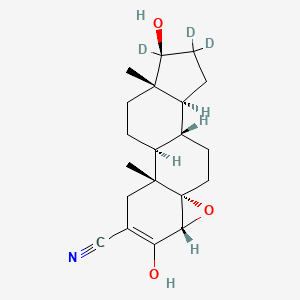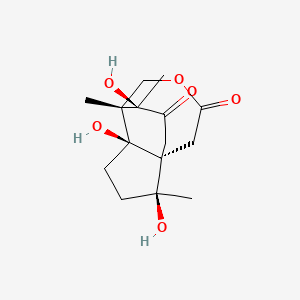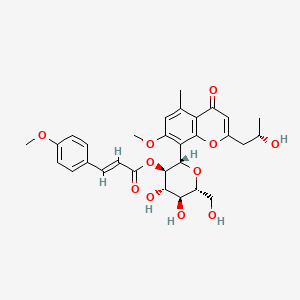
Aloeresin J
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aloeresin J is a bioactive compound derived from the Aloe species, particularly from Aloe vera and Aloe ferox. It belongs to the class of chromones, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aloeresin J can be synthesized through various methods, including enzymatic hydrolysis and chemical extraction. One common method involves the hydrolysis of aloeresin A, an ester of aloesin, using hydrolytic enzymes such as esterase, lipase, and protease . The reaction conditions typically include a temperature of 37°C, a pH of 5.5, and a reaction time of 4 hours .
Industrial Production Methods
Industrial production of this compound often involves the extraction of aloesin from Aloe vera rind using green solvents such as ethanol, propylene glycol, and glycerol . The process is optimized by adjusting variables such as time, temperature, solvent composition, and solid/liquid ratio to maximize yield .
Chemical Reactions Analysis
Types of Reactions
Aloeresin J undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone structure.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Utilized in the cosmetic industry for its skin-lightening and antioxidant properties
Mechanism of Action
The mechanism of action of aloeresin J involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis . Additionally, this compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria and inhibiting their growth . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Aloeresin J can be compared with other similar compounds such as aloesin, aloeresin A, and isoaloeresin D. While all these compounds belong to the chromone class and share similar biological activities, this compound is unique due to its specific molecular structure and enhanced bioactivity . Aloesin, for example, is primarily used for its skin-lightening properties, whereas this compound has broader applications in antimicrobial and anti-inflammatory treatments .
List of Similar Compounds
- Aloesin
- Aloeresin A
- Isoaloeresin D
- Aloeresin E
Properties
Molecular Formula |
C30H34O11 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H34O11/c1-15-11-21(38-4)25(28-24(15)20(33)13-19(39-28)12-16(2)32)29-30(27(36)26(35)22(14-31)40-29)41-23(34)10-7-17-5-8-18(37-3)9-6-17/h5-11,13,16,22,26-27,29-32,35-36H,12,14H2,1-4H3/b10-7+/t16-,22+,26+,27-,29-,30+/m0/s1 |
InChI Key |
FNUOBRXWAGWDBY-KZCYWRJKSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)OC)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)


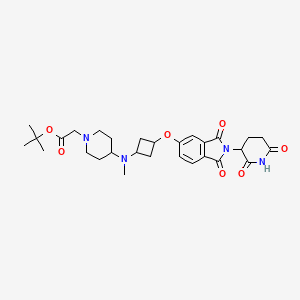
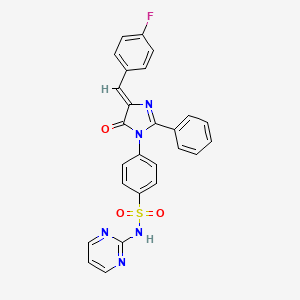
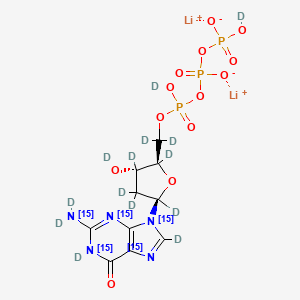
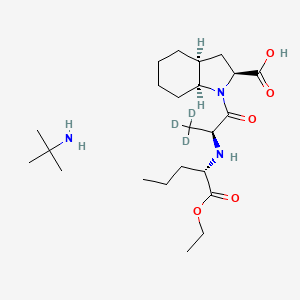
![cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
